5-amino-N-(4-chlorophenyl)-2-(morpholin-4-yl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
5-amino-N-(4-chlorophenyl)-2-morpholin-4-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3S/c17-12-1-4-14(5-2-12)19-24(21,22)16-11-13(18)3-6-15(16)20-7-9-23-10-8-20/h1-6,11,19H,7-10,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZSRLXIEFHKEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)N)S(=O)(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(4-chlorophenyl)-2-(morpholin-4-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, 4-chloronitrobenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Sulfonation: The resulting 4-chloroaniline is sulfonated using sulfuric acid to introduce the sulfonamide group.
Morpholine Substitution: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction, typically using morpholine and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
5-amino-N-(4-chlorophenyl)-2-(morpholin-4-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro compounds, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Biological Activities
This compound exhibits various biological activities that make it a candidate for further research:
1. Antiviral Activity
- A study demonstrated that derivatives of similar sulfonamide compounds showed moderate antiviral activity against Tobacco Mosaic Virus (TMV). While specific activity for 5-amino-N-(4-chlorophenyl)-2-(morpholin-4-yl)benzene-1-sulfonamide was not detailed, the structural similarities suggest potential antiviral properties .
2. Anticancer Properties
- Research indicates that sulfonamide derivatives can inhibit carbonic anhydrase IX (CA IX), which is selectively expressed in cancer cells. This inhibition can disrupt tumor growth conditions, making these compounds promising for cancer therapy .
Case Study 1: Anticancer Efficacy
A recent study evaluated the cytotoxicity of quinoxaline derivatives against various human cancer cell lines, including breast adenocarcinoma (MCF-7) and pancreatic adenocarcinoma (Capan-1). The results are summarized in the following table:
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| 7a | 3.5 ± 0.2 | MCF-7 |
| 7b | 1.8 ± 0.1 | Capan-1 |
| 7c | >100 | HCT-116 |
| ... | ... | ... |
The compound 7b exhibited notable activity against multiple cell lines, indicating the potential for further exploration of related structures like this compound .
Case Study 2: Inhibition of Carbonic Anhydrase
The inhibition constants for various derivatives against human carbonic anhydrase isoforms were measured:
| Compound | Ki (nM) | CA IX |
|---|---|---|
| 7a | 2396 ± 96 | Yes |
| 7b | 429 ± 21 | Yes |
| ... | ... | ... |
These findings suggest that modifications to the sulfonamide structure could enhance inhibitory effects on CA IX, supporting the potential therapeutic use of this compound in oncology .
Mechanism of Action
The mechanism of action of 5-amino-N-(4-chlorophenyl)-2-(morpholin-4-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
A. Sulfonamide Nitrogen Substituents
- Target Compound : 4-Chlorophenyl group at the sulfonamide nitrogen .
- 5-Amino-N-(4-methoxyphenyl)-2-morpholin-4-yl-benzenesulfonamide (): Methoxy group (electron-donating) replaces chloro, likely improving solubility but reducing electrophilic character.
B. Benzene Ring Substituents
- Morpholine vs. Other Heterocycles: The morpholine group at position 2 (target compound) introduces a saturated oxygen-containing ring, enhancing hydrophilicity and conformational flexibility. In contrast, compounds like 4-{[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]amino}benzene-1-sulfonamide (, Compound 18) feature pyrazole rings, which are aromatic and may confer different electronic properties.
C. Amino Group Modifications
- The amino group at position 5 in the target compound is absent in analogues like 5-chloro-N-(4-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide (), which instead has a chloro substituent. The amino group may facilitate hydrogen bonding in biological systems.
Physicochemical Properties
*Calculated based on structural similarity to .
Key Observations:
Biological Activity
5-amino-N-(4-chlorophenyl)-2-(morpholin-4-yl)benzene-1-sulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.
- IUPAC Name : this compound
- CAS Number : 327072-90-2
- Molecular Formula : C11H12ClN3O2S
- Molecular Weight : 283.75 g/mol
Antibacterial Activity
Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. In a study evaluating various synthesized compounds, this compound demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other bacterial strains such as Escherichia coli and Staphylococcus aureus .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on key enzymes. It showed notable inhibition of acetylcholinesterase (AChE) and urease, suggesting potential applications in treating conditions like Alzheimer's disease and urinary tract infections.
In vitro studies revealed that this compound could significantly inhibit AChE activity, which is crucial for neurotransmission regulation. The inhibition of urease further supports its potential in managing urea-related disorders.
Docking studies have elucidated the interaction between this compound and target proteins involved in bacterial resistance and enzyme activity. The binding affinity of the compound to the active sites of AChE and urease was analyzed using molecular docking simulations, indicating favorable interactions that contribute to its inhibitory effects .
Case Studies
- Cardiovascular Effects : A study examining the effects of sulfonamide derivatives on perfusion pressure found that certain compounds could interact with calcium channels, leading to decreased coronary resistance. This suggests a potential cardiovascular application for this compound through modulation of vascular tone .
- Anticancer Activity : Preliminary investigations into the anticancer properties of similar sulfonamides have shown promise in inhibiting tumor growth across various cancer cell lines. The compound's structural similarity to known anticancer agents warrants further exploration in this area .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for assessing its therapeutic viability. Studies employing computational models like ADME (Absorption, Distribution, Metabolism, and Excretion) indicate favorable permeability characteristics across biological membranes, which is critical for effective drug delivery .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-amino-N-(4-chlorophenyl)-2-(morpholin-4-yl)benzene-1-sulfonamide, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves coupling a sulfonyl chloride derivative (e.g., 3,4-dichlorobenzenesulfonyl chloride) with an aniline precursor (e.g., 5-amino-2-methoxyaniline) in the presence of a base such as triethylamine or pyridine to neutralize HCl byproducts . Intermediates should be characterized via HPLC-MS for purity and ¹H/¹³C NMR to confirm structural integrity. For example, the morpholine ring’s protons resonate at δ ~3.6–3.8 ppm in CDCl₃, while sulfonamide NH protons appear as broad singlets near δ ~6.5 ppm .
Q. How can the purity and stability of this compound be assessed under varying storage conditions?
- Methodological Answer : Use accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) with periodic analysis via HPLC-UV (λ = 254 nm). Monitor degradation products, such as hydrolysis of the sulfonamide group or oxidation of the amino moiety. Compare retention times and mass spectra against reference standards .
Q. What spectroscopic techniques are most effective for confirming the compound’s molecular structure?
- Answer : Single-crystal X-ray diffraction (SCXRD) is definitive for structural elucidation, as demonstrated for analogous sulfonamide-morpholine derivatives (e.g., C–S bond lengths ~1.76 Å and N–S–O angles ~105°) . Complement with FT-IR to identify functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for sulfonamide-morpholine derivatives?
- Methodological Answer : Discrepancies (e.g., antimicrobial vs. no activity) may arise from assay conditions (e.g., bacterial strain variability) or compound solubility. Perform dose-response assays across multiple cell lines/pathogens, using DMSO stock solutions standardized to ≤0.1% v/v to avoid solvent toxicity. Validate results with chemoinformatics tools (e.g., molecular docking to assess target binding) .
Q. What strategies are recommended for improving the pharmacokinetic profile of this compound?
- Answer : Introduce substituents to modulate lipophilicity (e.g., replacing the 4-chlorophenyl group with a trifluoromethyl group to enhance metabolic stability). Use logP calculations (CLOGP) and in vitro microsomal assays to assess metabolic half-life. For oral bioavailability, evaluate Caco-2 cell permeability and optimize using prodrug strategies (e.g., esterification of polar groups) .
Q. How can intermolecular interactions in the crystal lattice influence the compound’s physicochemical properties?
- Answer : SCXRD data for analogous compounds reveal hydrogen-bonding networks (e.g., N–H···O=S interactions) and π-stacking between aromatic rings, which affect solubility and melting points. Use Hirshfeld surface analysis to quantify interaction contributions (e.g., ~12% H-bonding, ~25% van der Waals) and correlate with dissolution rates .
Q. What advanced computational methods can predict the compound’s reactivity in nucleophilic substitution reactions?
- Answer : Employ density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate activation energies for reactions at the sulfonamide sulfur or morpholine nitrogen. Compare with experimental kinetic studies (e.g., pseudo-first-order rate constants in DMF/water mixtures) to validate computational models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
